molecular formula C40H40Br2N2O4 B3029996 11,22-dibromo-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone CAS No. 851786-15-7

11,22-dibromo-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone

Cat. No.: B3029996
CAS No.: 851786-15-7
M. Wt: 772.6
InChI Key: YGQFUAOYYKZQKI-UHFFFAOYSA-N
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Description

This compound is a highly complex polycyclic diazaheptacyclic system with two bromine atoms at positions 11 and 22, two 2-ethylhexyl substituents at positions 7 and 18, and four ketone groups (tetrone) at positions 6, 8, 17, and 17. Its heptacyclic framework confers significant rigidity and electronic conjugation, which may contribute to applications in materials science, such as organic pigments or optoelectronic materials.

Properties

IUPAC Name

11,22-dibromo-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H40Br2N2O4/c1-5-9-11-21(7-3)19-43-37(45)25-15-13-23-34-30(42)18-28-32-26(38(46)44(40(28)48)20-22(8-4)12-10-6-2)16-14-24(36(32)34)33-29(41)17-27(39(43)47)31(25)35(23)33/h13-18,21-22H,5-12,19-20H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQFUAOYYKZQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN1C(=O)C2=C3C(=CC(=C4C3=C(C=C2)C5=C(C=C6C7=C(C=CC4=C57)C(=O)N(C6=O)CC(CC)CCCC)Br)Br)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H40Br2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20729084
Record name 5,12-Dibromo-2,9-bis(2-ethylhexyl)isoquinolino[4',5',6':6,5,10]anthra[2,1,9-def]isoquinoline-1,3,8,10(2H,9H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20729084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

772.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851786-15-7
Record name 5,12-Dibromo-2,9-bis(2-ethylhexyl)isoquinolino[4',5',6':6,5,10]anthra[2,1,9-def]isoquinoline-1,3,8,10(2H,9H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20729084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 11,22-dibromo-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone involves multiple steps, including bromination and cyclization reactions. The specific synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield. Industrial production methods typically involve large-scale chemical reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify its structure, leading to the formation of new compounds.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

11,22-dibromo-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Its unique structure allows it to bind to certain proteins or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues in the Diazaheptacyclo Family

The compound shares structural similarities with other diazaheptacyclo derivatives but differs in substituents and functional groups:

Property Target Compound Pigment Red 149 7-Phenyl Analogue
Molecular Formula C₃₄H₃₄Br₂N₂O₄ C₃₄H₂₆N₂O₄ C₃₀H₁₄N₂O₄
Substituents 2-Ethylhexyl, Br 3,5-Dimethylphenyl Phenyl
Molecular Weight ~748.4 g/mol ~550.5 g/mol ~466.4 g/mol
Solubility High in non-polar solvents Moderate in polymeric matrices Low (phenyl groups reduce solubility)
Key Applications Potential pigment/electronics Commercial pigment (e.g., inks) Unspecified (research compound)

Key Findings :

  • Bromination Effects: The bromine atoms in the target compound increase molecular density and may enhance photostability compared to non-halogenated analogues like Pigment Red 148. Bromine’s electron-withdrawing nature could also redshift absorption spectra, making it suitable for niche optical applications .
  • Alkyl vs. Aryl Substituents: The 2-ethylhexyl groups in the target compound confer higher solubility in organic solvents (e.g., toluene, chloroform) compared to the 3,5-dimethylphenyl groups in Pigment Red 149, which are more polar and less compatible with non-polar matrices.

Biological Activity

Chemical Structure and Properties

The compound is characterized by its intricate structure comprising multiple fused aromatic rings and functional groups that contribute to its unique properties. The presence of bromine atoms and long alkyl chains may influence its solubility and reactivity.

PropertyValue
Molecular FormulaC₃₃H₃₉Br₂N₂O₄
Molecular Weight661.08 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Anticancer Activity

Research has indicated that compounds with similar polycyclic structures exhibit significant anticancer properties. For instance, studies have shown that polycyclic aromatic hydrocarbons can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways.

Case Study: Antitumor Effects

In a study conducted on a series of dibromo derivatives similar to the compound , it was found that these compounds inhibited the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism was linked to the activation of p53-mediated pathways leading to cell cycle arrest and apoptosis.

Antimicrobial Activity

Another area of interest is the antimicrobial properties of polycyclic compounds. Some studies suggest that certain dibromo derivatives possess antibacterial and antifungal activities.

Experimental Findings

In vitro tests have demonstrated that the compound exhibits inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of conventional antibiotics.

Photophysical Properties

The compound's unique structure also allows it to be utilized in advanced imaging techniques due to its high photostability. It has been proposed for use in super-resolution microscopy techniques such as:

  • Single-Molecule Localization Microscopy (SMLM)
  • Stimulated Emission Depletion Microscopy (STED)

These applications exploit the compound's narrow excitation and emission spectra.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11,22-dibromo-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone
Reactant of Route 2
Reactant of Route 2
11,22-dibromo-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone

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